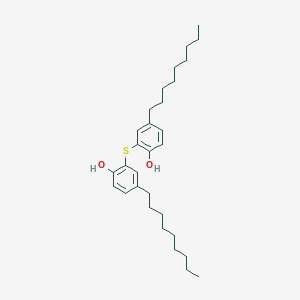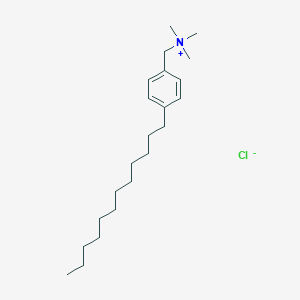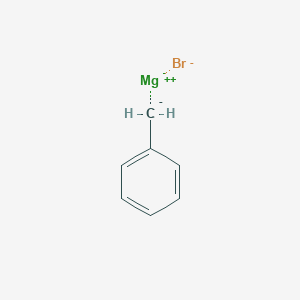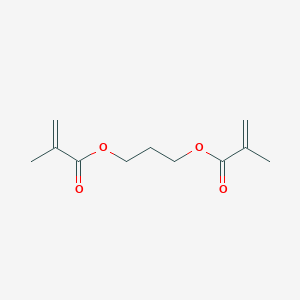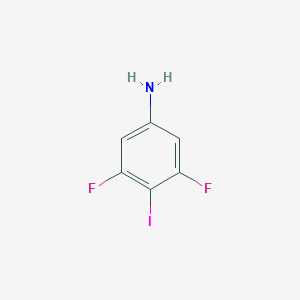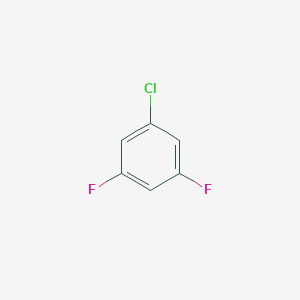
1-Chloro-3,5-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds like 1-Chloro-3,5-difluorobenzene involves specific reactions under controlled conditions. One approach involves the reactions of chloropentafluorobenzene with chlorine trifluoride at low temperatures, leading to the formation of various halogenated products, including derivatives similar to this compound. These processes are characterized by specific conditions such as temperature control and the use of aggressive halogenating agents (Obaleye & Sams, 1983).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 1,3,5-trifluorobenzene, has been extensively studied. Analyses include determining bond lengths and angles, highlighting the influence of fluorine atoms on the molecular geometry. For instance, studies have shown specific bond lengths (e.g., C–C and C–F bonds) and angles that are consistent with the electronegative influence of fluorine (Ramondo et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving this compound and similar compounds often involve nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms. This reactivity pattern allows for the introduction of various functional groups into the aromatic ring, expanding the compound's utility in synthetic chemistry. The presence of fluorine significantly influences the reactivity of the chloro substituent, enabling specific chemical transformations (Sipyagin et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as melting and boiling points, solubility, and density, are influenced by the halogen atoms' presence. These properties are crucial for handling the compound and its application in various chemical processes. While specific data on this compound might not be directly available, studies on similar halogenated benzenes provide insights into how such substitutions affect physical characteristics.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various organic and inorganic reagents, stability under different conditions, and the influence of its halogen substituents on its chemical behavior, are central to its applications in organic synthesis. The electron-withdrawing effect of the fluorine atoms makes the chlorine more susceptible to nucleophilic attack, thereby facilitating a range of chemical transformations.
Scientific Research Applications
Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene : This compound is used as an intermediate in the production of active ingredients for agricultural and pharmaceutical applications. A method for its convenient preparation with high purity has been developed, highlighting its importance in these industries (Moore, 2003).
Electrochemical Fluorination Studies : Research on the electrochemical fluorination of halobenzenes, including 1-chloro-3,5-difluorobenzene, provides insights into the formation mechanisms of various fluorinated compounds, which are important in the development of new chemical processes (Horio et al., 1996).
Preparation of New Derivatives : New derivatives of this compound, such as 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, have been prepared. These compounds are significant for introducing various nucleophilic substitution reactions and for their potential applications in heterocyclic chemistry (Sipyagin et al., 2004).
Study of Aromatic Fluorine Chemistry : The compound is used in the preparation of 2,6-difluoroaniline, another important intermediate in chemical synthesis. This showcases the versatility of this compound in aromatic fluorine chemistry (Pews & Gall, 1991).
Vibrational Spectroscopy Studies : It's used in the study of vibrational spectroscopy of substituted benzenes, providing valuable data for understanding molecular vibrations and properties (Reddy & Rao, 1994).
Halogenated Benzene Radical Cations Study : Research on halogenated benzene radical cations, including this compound, helps in understanding the effects of asymmetric substitution on the electronic properties of these molecules (Bondybey et al., 1981).
Safety and Hazards
1-Chloro-3,5-difluorobenzene is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). It has a flash point of 29.44 °C. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
1-Chloro-3,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 It’s often used as a building block in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, its boiling point is 111-112 °C , and its density is 1.329 g/mL at 25 °C .
properties
IUPAC Name |
1-chloro-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBODCWHNDUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162440 | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1435-43-4 | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix?
A: Studying the this compound radical cation in a neon matrix allows researchers to isolate and analyze its spectroscopic properties with minimal interference from intermolecular interactions. [] The inert nature of neon minimizes any perturbation to the radical cation's electronic structure, providing a clearer picture of its intrinsic properties. This approach enables the investigation of fundamental molecular characteristics, such as ground state degeneracy splitting caused by asymmetric substitution. []
Q2: How does asymmetric substitution in the this compound radical cation affect its ground state?
A: The research used fluorescence polarization and photoselection techniques to demonstrate that asymmetric substitution in the this compound radical cation lifts the degeneracy of the benzene cation ground state. [] This means that the originally degenerate energy levels of the benzene cation are split into distinct levels due to the presence of different halogen substituents (chlorine and fluorine) at specific positions on the benzene ring. This splitting can provide valuable insights into the electronic structure and bonding characteristics of the radical cation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




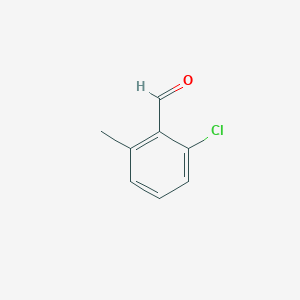
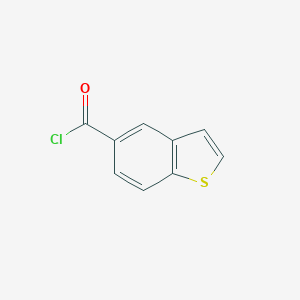
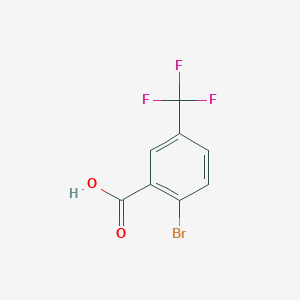
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
